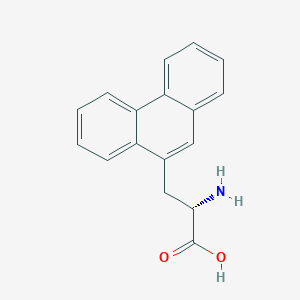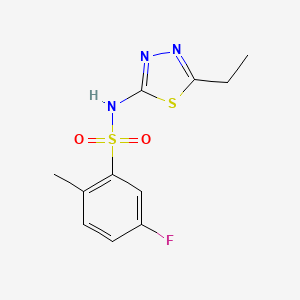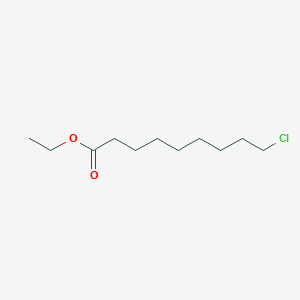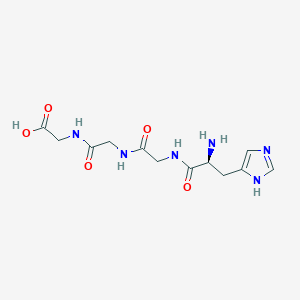
L-Histidylglycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid is a complex organic compound featuring an imidazole ring, which is a significant structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid typically involves multiple steps, starting from simpler precursors. One common approach involves the formation of the imidazole ring through the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel . The subsequent steps involve the sequential addition of amino and acetamido groups, with careful control of reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is crucial in enzyme catalysis and protein interactions, making it valuable in biochemical studies.
Medicine: Its structural similarity to biologically active molecules makes it a candidate for drug development, particularly in targeting enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism by which (S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can form hydrogen bonds and other interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.
Imidazole: The core structure present in the compound, widely used in various chemical and biological applications.
Histamine: A biologically active amine derived from histidine, involved in immune responses.
Uniqueness
(S)-2-(2-(2-(2-Amino-3-(1H-imidazol-4-yl)propanamido)acetamido)acetamido)acetic acid is unique due to its multiple functional groups and stereochemistry, which confer specific properties and reactivity
Properties
CAS No. |
33001-21-7 |
|---|---|
Molecular Formula |
C12H18N6O5 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H18N6O5/c13-8(1-7-2-14-6-18-7)12(23)17-4-10(20)15-3-9(19)16-5-11(21)22/h2,6,8H,1,3-5,13H2,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22)/t8-/m0/s1 |
InChI Key |
WIVXIEUTEPHRIY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



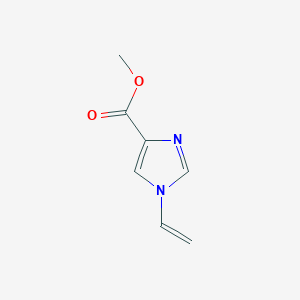


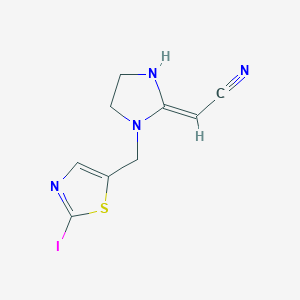
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)

![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)

![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
